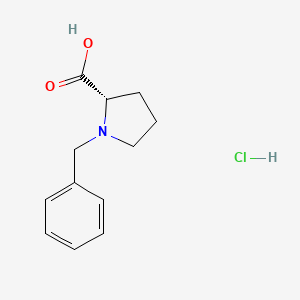
N-Benzyl-(S)-proline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-(S)-proline Hydrochloride: is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring, and it is typically available in its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-(S)-proline Hydrochloride typically involves the benzylation of (S)-proline. One common method includes the reaction of (S)-proline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting N-Benzyl-(S)-proline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.
化学反応の分析
Types of Reactions
N-Benzyl-(S)-proline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of N-Benzyl-(S)-proline.
Reduction: Reduced forms of the compound, such as N-Benzyl-(S)-proline alcohol.
Substitution: Various substituted proline derivatives depending on the substituent used.
科学的研究の応用
N-Benzyl-(S)-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Benzyl-(S)-proline Hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Benzylglycine Hydrochloride
- N-Benzylalanine Hydrochloride
- N-Benzylserine Hydrochloride
Uniqueness
N-Benzyl-(S)-proline Hydrochloride is unique due to its specific proline structure, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its benzyl group also provides additional functional versatility compared to other similar compounds.
特性
CAS番号 |
108-89-4; 92086-93-6 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.72 |
IUPAC名 |
(2S)-1-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1 |
InChIキー |
ZNWHWMURQWRKED-MERQFXBCSA-N |
SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















